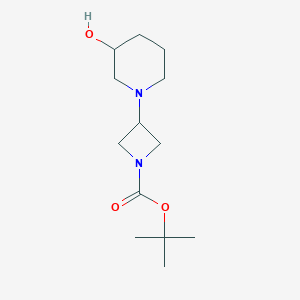

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate

Overview

Description

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O3 It is a derivative of azetidine and piperidine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with piperidine derivatives under specific conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the carboxylate functionality. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through standard techniques like column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form various derivatives with different functional groups.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azetidine ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, depending on its structural modifications .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

- Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate

- Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride

Uniqueness

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group and azetidine ring make it a versatile compound for various applications, distinguishing it from other similar compounds .

Biological Activity

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₂₂N₂O₃

- Molecular Weight : 242.319 g/mol

- CAS Number : 1257293-73-4

- Purity : ≥97% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Modulation : It has been shown to interact with various receptors, potentially influencing signaling pathways related to cell growth and immune responses .

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits notable biological activity:

-

Neuroprotective Effects :

- Research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis, particularly in models of neurodegeneration .

- In vitro studies demonstrated that it could enhance cell viability in the presence of neurotoxic agents like amyloid-beta, suggesting potential applications in Alzheimer's disease .

- Antimicrobial Properties :

- Potential as a Drug Precursor :

Neuroprotection Against Amyloid-beta

A study investigated the effects of this compound on astrocytes exposed to amyloid-beta. The results showed:

- Cell Viability Improvement : Treatment with the compound resulted in a significant increase in cell viability compared to untreated controls (62.98% vs. 43.78%) .

- Cytokine Modulation : The compound reduced TNF-alpha production, indicating a potential mechanism for its neuroprotective effects.

Antimicrobial Activity

In another study, various derivatives of azetidine compounds were tested for their antimicrobial properties:

- Efficacy Against Bacterial Strains : this compound showed promising results against both Gram-positive and Gram-negative bacteria, warranting further investigation into its structural modifications for enhanced activity .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine | Moderate neuroprotective effects | Similar structure but different receptor interactions |

| Tert-butyl N-(4-hydroxy-piperidin-4-yl)carbamate | Potential enzyme inhibitor | Focused on metabolic pathways |

Properties

IUPAC Name |

tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-7-10(8-15)14-6-4-5-11(16)9-14/h10-11,16H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYSGWPVVVBDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.